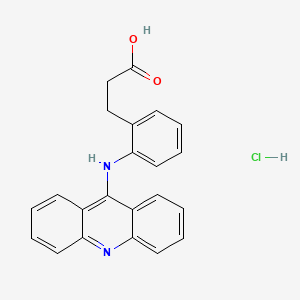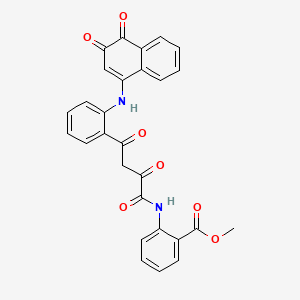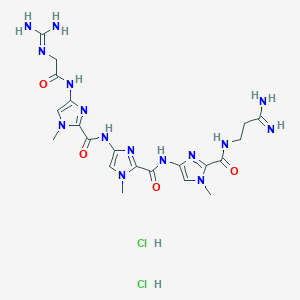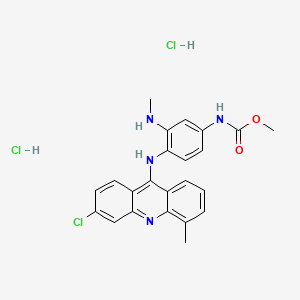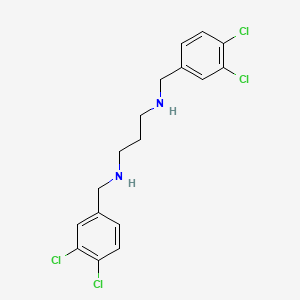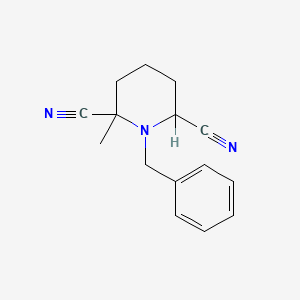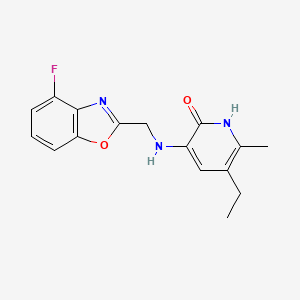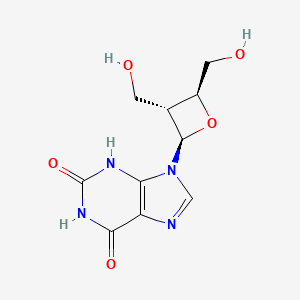
(-)-Oxetanocin X
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Oxetanocin X: is a nucleoside analog with a unique oxetane ring structure. It was first isolated from the culture broth of Bacillus megaterium and has shown significant biological activity, particularly as an antiviral and antitumor agent. The compound’s unique structure and biological properties have made it a subject of extensive research in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Oxetanocin X typically involves the construction of the oxetane ring followed by the attachment of the nucleoside moiety. One common synthetic route includes the cyclization of a suitable precursor to form the oxetane ring, followed by glycosylation to attach the nucleoside part. The reaction conditions often involve the use of strong bases and specific catalysts to facilitate the cyclization and glycosylation steps.
Industrial Production Methods: Industrial production of this compound may involve fermentation processes using genetically modified strains of Bacillus megaterium. The fermentation broth is then subjected to various purification steps, including chromatography and crystallization, to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Oxetanocin X undergoes several types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the nucleoside moiety.
Substitution: Substitution reactions can occur at specific positions on the oxetane ring or the nucleoside part.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced nucleoside analogs, and substituted oxetane compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-Oxetanocin X is used as a building block for the synthesis of various nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its antiviral and antitumor properties. It has shown activity against a range of viruses, including herpes simplex virus and human immunodeficiency virus. Its antitumor activity is also being explored in various cancer cell lines.
Medicine: In medicine, this compound is being investigated as a potential therapeutic agent for viral infections and cancer. Its unique mechanism of action and low toxicity profile make it a promising candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used as a lead compound for the development of new antiviral and anticancer drugs. Its synthesis and production are also of interest for large-scale manufacturing processes.
Mécanisme D'action
The mechanism of action of (-)-Oxetanocin X involves the inhibition of viral DNA polymerase and the incorporation of the compound into viral DNA, leading to chain termination. The oxetane ring structure is believed to play a crucial role in its activity by mimicking the natural nucleosides and interfering with the viral replication process. Molecular targets include viral DNA polymerase and other enzymes involved in DNA synthesis.
Comparaison Avec Des Composés Similaires
Acyclovir: Another antiviral nucleoside analog with a different ring structure.
Ganciclovir: Similar to acyclovir but with enhanced activity against cytomegalovirus.
Zidovudine: An antiretroviral nucleoside analog used in the treatment of human immunodeficiency virus.
Uniqueness: (-)-Oxetanocin X is unique due to its oxetane ring structure, which provides distinct chemical and biological properties compared to other nucleoside analogs. Its ability to inhibit viral DNA polymerase and incorporate into viral DNA sets it apart from other compounds with similar antiviral activity.
Propriétés
Numéro CAS |
113269-45-7 |
|---|---|
Formule moléculaire |
C10H12N4O5 |
Poids moléculaire |
268.23 g/mol |
Nom IUPAC |
9-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-3H-purine-2,6-dione |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-5(2-16)19-9(4)14-3-11-6-7(14)12-10(18)13-8(6)17/h3-5,9,15-16H,1-2H2,(H2,12,13,17,18)/t4-,5-,9-/m1/s1 |
Clé InChI |
HVWJXIVKNISITK-UDJQAZALSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@H](O3)CO)CO)NC(=O)NC2=O |
SMILES canonique |
C1=NC2=C(N1C3C(C(O3)CO)CO)NC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



